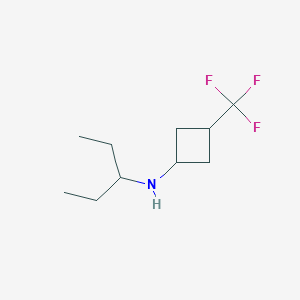![molecular formula C11H8N4 B15217182 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile CAS No. 88549-06-8](/img/structure/B15217182.png)
8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile typically involves the reaction of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines with various alkylating reagents . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization from benzene/heptane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5H-Imidazo[1,2-a]azepine: Shares a similar core structure but differs in the substituents attached to the ring.
3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines: These compounds are precursors in the synthesis of 8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
88549-06-8 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2,5-diazatricyclo[6.2.1.02,6]undeca-3,5,9-triene-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-9-10(6-13)15-8-2-1-7(3-8)4-11(15)14-9/h1-2,7-8H,3-4H2 |
InChI Key |
FNYPZVPTWQZWQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3=NC(=C(N3C1C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


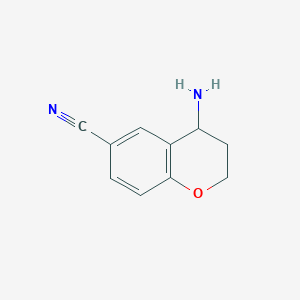
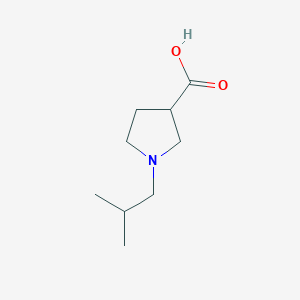
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
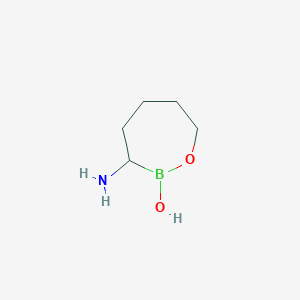
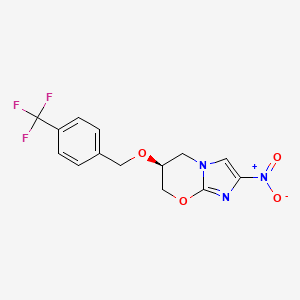
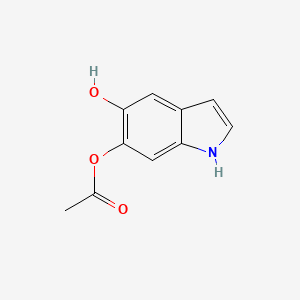
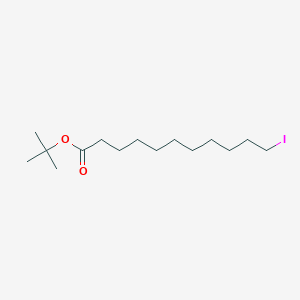
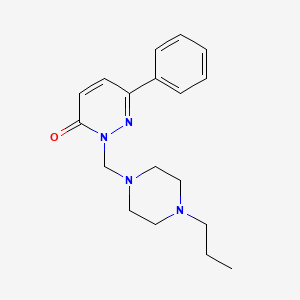

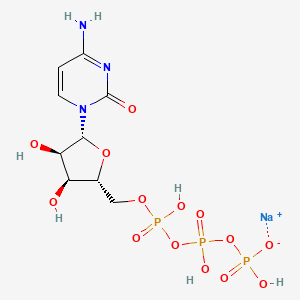
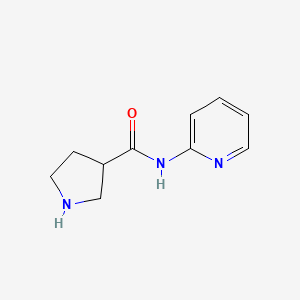

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)
